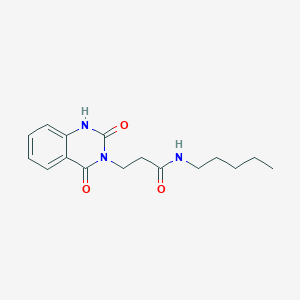

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide

Description

This compound features a tetrahydroquinazoline dione core substituted at the 3-position with a propanamide linker bearing a pentyl chain (N-pentyl group). The quinazoline dione moiety is a bicyclic heterocycle known for its electron-deficient properties, which facilitate interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-pentylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3/c1-2-3-6-10-17-14(20)9-11-19-15(21)12-7-4-5-8-13(12)18-16(19)22/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,17,20)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJRQSNPFYJOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide typically involves the condensation of appropriate starting materials under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .

Scientific Research Applications

3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

N-(3-Methoxypropyl)-3-[1-(3-Nitrobenzyl)-2,4-Dioxo-1,4-Dihydroquinazolin-3-yl]Propanamide

- Structural Differences :

- The N-substituent is a 3-methoxypropyl group instead of pentyl.

- An additional 3-nitrobenzyl group is attached to the quinazoline nitrogen.

- Functional Implications :

- The nitrobenzyl group introduces strong electron-withdrawing effects, which may alter redox properties or binding affinity.

- The methoxypropyl substituent could modulate solubility, balancing lipophilicity with polar interactions.

N-(3,5-Dimethylphenyl)-3-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-yl)Propanamide

- Structural Differences :

- Replaces the tetrahydroquinazoline core with an isoindole-1,3-dione (phthalimide) system.

- The N-substituent is a 3,5-dimethylphenyl group.

- The dimethylphenyl group may enhance steric bulk, affecting binding to flat enzymatic pockets.

- Activity Notes: Phthalimide derivatives are often explored for anti-inflammatory or kinase-inhibitory roles, suggesting divergent applications compared to quinazoline-based compounds .

N-[4-(1,3-Benzothiazol-2-yl)Phenyl]-3-[[5-(4-Chlorophenyl)-Thiazolo[2,3-c][1,2,4]Triazol-3-yl]Sulfanyl]Propanamide

- Structural Differences :

- Incorporates a benzothiazole moiety and a chlorophenyl-thiazolo-triazolyl group.

- The propanamide linker includes a sulfanyl bridge.

- The sulfanyl bridge may enhance metabolic stability or metal chelation capacity.

- Activity Notes: Such hybrid structures are commonly designed for anticancer or antimicrobial activity, highlighting functional versatility absent in simpler quinazoline derivatives .

Functional and Structural Comparison Table

Key Research Findings and Implications

- Oxidation Efficiency : The target compound’s tetrahydroquinazoline core shows lower oxidation efficiency compared to imidazole-containing analogs, as seen in triazine derivatives (e.g., compound 11a in ) .

- Solubility vs. Activity : The pentyl chain in the target compound likely improves lipophilicity, whereas methoxypropyl or polar groups in analogs () may balance solubility and target engagement.

- Structural Complexity : Hybrid systems (e.g., benzothiazole-triazole in ) demonstrate how appended heterocycles expand functional diversity, though synthetic complexity increases.

Biological Activity

The compound 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-pentylpropanamide is a derivative of tetrahydroquinazoline, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₈N₄O₃

- Molecular Weight : 270.31 g/mol

- CAS Number : [Not available in search results]

The biological activity of this compound primarily revolves around its interaction with various cellular pathways. Studies suggest that compounds similar to tetrahydroquinazolines exhibit significant antitumor activities by inducing apoptosis and cell cycle arrest in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinazoline can exert cytotoxic effects on various cancer cell lines. For instance:

- Cytotoxic Effects : A study on related compounds showed significant cytotoxicity against prostate cancer cell lines (CWR-22, PC-3, DU-145) with IC50 values ranging from 2.5 to 6.5 µM. These compounds induced apoptosis predominantly through G1 phase cell cycle arrest and activation of apoptotic pathways .

Neuroprotective Effects

Some studies have indicated that tetrahydroquinazoline derivatives may possess neuroprotective properties. They have been shown to inhibit neuroinflammation and promote neuronal survival under stress conditions.

Study 1: Antitumor Effects in Prostate Cancer

In a controlled laboratory setting, the effects of a related compound were evaluated on prostate cancer cells. The study found:

- Cell Lines Tested : CWR-22 (androgen-dependent), PC-3 and DU-145 (androgen-independent).

- Findings :

- Significant reduction in cell viability at concentrations as low as 2.5 µM.

- Induction of apoptosis was confirmed via Western blot analysis showing increased levels of pro-apoptotic markers.

Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of tetrahydroquinazoline derivatives:

- Methodology : In vitro models were used to assess neuronal survival in the presence of neurotoxic agents.

- Results :

- The compounds exhibited protective effects against oxidative stress-induced neuronal death.

- Reduced levels of inflammatory cytokines were observed.

Data Summary Table

| Biological Activity | Cell Lines/Models | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antitumor | CWR-22 | 2.5 | Apoptosis induction |

| PC-3 | 2.5 | G1 phase arrest | |

| DU-145 | 6.5 | Apoptosis via caspase activation | |

| Neuroprotective | Neuronal cultures | N/A | Reduction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.